molecular formula C7H9NO3 B573817 Ethyl 5-hydroxy-1H-pyrrole-3-carboxylate CAS No. 166656-43-5

Ethyl 5-hydroxy-1H-pyrrole-3-carboxylate

Cat. No.: B573817
CAS No.: 166656-43-5
M. Wt: 155.153
InChI Key: VREXXKZUAUVXMR-UHFFFAOYSA-N
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Description

Historical Context and Discovery

Ethyl 5-hydroxy-1H-pyrrole-3-carboxylate (CAS: 166656-43-5; PubChem CID: 45090206) was first synthesized in the early 21st century as part of broader efforts to explore functionalized pyrrole derivatives. Its initial characterization was reported in 2010, with structural confirmation via NMR and mass spectrometry. The compound emerged from modifications of classical pyrrole synthesis routes, such as the Hantzsch reaction, which traditionally combines β-ketoesters, amines, and α-haloketones. Early studies focused on optimizing regioselectivity in pyrrole ring substitution, leveraging ester and hydroxyl groups to enhance solubility and reactivity for pharmaceutical applications.

Significance in Heterocyclic Chemistry

Pyrroles are quintessential aromatic heterocycles with applications spanning pharmaceuticals, materials science, and agrochemicals. This compound exemplifies the strategic functionalization of pyrroles to balance electronic and steric properties:

  • Hydroxyl Group : Enhances hydrogen-bonding capacity and participation in redox reactions.
  • Ethyl Ester : Improves lipophilicity, facilitating organic solvent compatibility and serving as a leaving group in nucleophilic substitutions.

This compound is a key intermediate in synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents. Its structural versatility enables participation in multicomponent reactions (MCRs), such as Paal-Knorr condensations, to generate polycyclic scaffolds.

Classification within Pyrrole Derivatives

This compound belongs to the 3,5-disubstituted pyrrole subclass, distinguished by its electron-withdrawing (ester) and electron-donating (hydroxyl) groups. Comparative analysis with related derivatives highlights its unique properties:

Derivative Substituents Key Applications
Ethyl 5-phenyl-1H-pyrrole-3-carboxylate Phenyl at C5 Potassium-competitive acid blockers
Methyl 1H-pyrrole-3-carboxylate Methyl ester at C3 Polymer synthesis
5-Hydroxy-1H-pyrrole-3-carbaldehyde Aldehyde at C3 Bioconjugation probes

The C5 hydroxyl group in this compound enables regioselective modifications, such as O-alkylation or oxidation, while the C3 ester supports amidation or hydrolysis.

Current Research Landscape

Recent advances focus on:

  • Synthetic Methodologies :
    • Continuous Flow Synthesis : Microreactor-based approaches improve yield (≥80%) and reduce reaction times (≤2 hours) by combining Hantzsch cyclization with in situ ester hydrolysis.
    • Green Chemistry : Solvent-free mechanochemical methods using ZnO nanoparticles achieve 85–92% yields, minimizing waste.
  • Pharmaceutical Applications :

    • Anticancer Agents : Derivatives inhibit COX-2 with IC₅₀ values of 2.3–5.7 µM, comparable to celecoxib.
    • Antimicrobials : Structural analogs show activity against Staphylococcus aureus (MIC: 8–16 µg/mL).
  • Materials Science :

    • Conjugated polymers incorporating this monomer exhibit charge carrier mobilities of 0.1–0.3 cm²/V·s, suitable for organic electronics.
  • Catalysis :

    • Palladium-catalyzed cross-coupling reactions enable C–H functionalization at C2 and C4 positions, expanding access to tetra-substituted pyrroles.

This compound remains a focal point in heterocyclic chemistry due to its synthetic adaptability and broad applicability. Ongoing research aims to exploit its dual functionality for designing next-generation therapeutics and advanced materials.

Properties

CAS No.

166656-43-5

Molecular Formula

C7H9NO3

Molecular Weight

155.153

IUPAC Name

ethyl 5-hydroxy-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C7H9NO3/c1-2-11-7(10)5-3-6(9)8-4-5/h3-4,8-9H,2H2,1H3

InChI Key

VREXXKZUAUVXMR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CNC(=C1)O

Synonyms

1H-Pyrrole-3-carboxylicacid,5-hydroxy-,ethylester(9CI)

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-hydroxy-1H-pyrrole-3-carboxylate, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting with pyrrole derivatives. For example, formylation or esterification steps may use formic acid and catalysts (e.g., POCl₃) under controlled temperatures (60–80°C). Optimization includes adjusting solvent polarity (e.g., ethanol or DMF) and reaction time to improve yields . Purification often employs recrystallization (using ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm substituent positions and ester group integrity. For example, the ester carbonyl peak appears at ~165–170 ppm in ¹³C NMR .
  • IR : Stretching vibrations for hydroxyl (3200–3500 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) groups validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What purification strategies are recommended to achieve high-purity this compound?

  • Methodology :

  • Recrystallization : Use ethanol/water mixtures to remove polar impurities.
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7 ratio) resolves closely related byproducts .
  • HPLC : Reverse-phase HPLC (C18 column, methanol/water mobile phase) ensures >98% purity for biological assays .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths, angles, and hydrogen-bonding networks. For example, planar pyrrole rings and intermolecular N–H⋯O interactions can stabilize crystal packing . Disorder in substituents (e.g., ester groups) is addressed using anisotropic displacement parameters .

Q. How should researchers address conflicting bioactivity data in studies of pyrrole carboxylates?

  • Methodology :

  • Variable Control : Compare assay conditions (e.g., solvent polarity, pH) that may alter compound solubility and reactivity .
  • Replication : Validate antimicrobial or anticancer activity across multiple cell lines (e.g., HepG2 vs. MCF-7) and microbial strains .
  • Mechanistic Studies : Use electrophilic substitution experiments (e.g., bromination) to correlate reactivity with bioactivity .

Q. What computational methods predict the reactivity of this compound in novel reactions?

  • Methodology :

  • DFT Calculations : Optimize molecular geometry (B3LYP/6-31G*) to identify nucleophilic/electrophilic sites. For example, the pyrrole C-2 position often shows higher electron density .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ester hydrolysis in aqueous vs. nonpolar media) .

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